5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a quinoline moiety, a benzothiadiazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with quinolin-8-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by binding to the active site. The benzothiadiazole ring may contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-methyl-N-(o-tolyl)-1H-pyrazole-3-carboxamide
- 1-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
5-methyl-N-(quinolin-8-yl)-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of a quinoline moiety, a benzothiadiazole ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-quinolin-8-yl-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-10-7-8-12-15(19-23-18-12)16(10)24(21,22)20-13-6-2-4-11-5-3-9-17-14(11)13/h2-9,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOSUMKIIWMTPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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